REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H][H]>[Ni].O.C(O)C>[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=NC=CC=C12
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After a return to ambient temperature, the catalyst is filtered off through Clarcel
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on a 70 g 15-40 μm silica cartridge, elution
|
Type
|
ADDITION
|
Details
|
with a 99/1 v/v mixture of dichloromethanemethanol with a flow rate of 80 ml/min
|
Type
|
WASH
|
Details
|
on a 30 g 15-40 μm silica cartridge, elution
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC2=NC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 11.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |